Isopentyl isobutyrate-d7
Description
Isopentyl isobutyrate-d7 is a deuterated derivative of isopentyl isobutyrate, an ester formed from isopentyl alcohol (3-methyl-1-butanol) and isobutyric acid. The deuterated form replaces seven hydrogen atoms with deuterium, typically at the methyl and methylene positions of the isopentyl and isobutyrate groups. This isotopic labeling enhances its utility in metabolic tracing, pharmacokinetic studies, and analytical chemistry, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Properties
Molecular Formula |
C9H18O2 |
|---|---|
Molecular Weight |
165.28 g/mol |
IUPAC Name |
3-methylbutyl 2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoate |
InChI |
InChI=1S/C9H18O2/c1-7(2)5-6-11-9(10)8(3)4/h7-8H,5-6H2,1-4H3/i3D3,4D3,8D |
InChI Key |
VFTGLSWXJMRZNB-BGBULBDISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C(=O)OCCC(C)C)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)CCOC(=O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Isopentyl isobutyrate-d7 is synthesized through the esterification of isobutyric acid with isoamyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of reactants into a reactor, where they are mixed and heated to the required temperature. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Isopentyl isobutyrate-d7 can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Isopentyl isobutyrate-d7 is widely used in scientific research due to its deuterated nature. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the pathways of biochemical reactions.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolism of pharmaceutical compounds.
Industry: Applied in the synthesis of deuterated compounds for various industrial applications.
Mechanism of Action
The mechanism of action of isopentyl isobutyrate-d7 involves its incorporation into biochemical pathways where it acts as a tracer. The deuterium atoms in the compound allow for the tracking of its movement and transformation within biological systems. This helps in understanding the metabolic pathways and the effects of various drugs on these pathways .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₉H₁₄D₇O₂ (exact structure depends on deuteration sites).
- Molecular Weight: ~163.3 g/mol (estimated from non-deuterated analog: 158.23 g/mol + 7 deuterium substitutions) .
- CAS Number: Not explicitly listed in the evidence, but the non-deuterated form (isopentyl isobutyrate) has CAS 106-27-4 .
Comparison with Similar Compounds
Non-Deuterated Analog: Isopentyl Isobutyrate
| Property | Isopentyl Isobutyrate | Isopentyl Isobutyrate-d7 |
|---|---|---|
| Molecular Formula | C₉H₁₈O₂ | C₉H₁₄D₇O₂ |
| Molecular Weight | 158.23 g/mol | ~163.3 g/mol |
| Boiling Point | 179°C | Similar (deuteration minimally affects bp) |
| Density | 0.861–0.866 g/cm³ | Slightly higher due to D atoms |
| Applications | Flavoring agent, solvent | Isotopic tracer in research |
Key Differences :
Structurally Similar Esters: Isoamyl Acetate
| Property | Isoamyl Acetate (3-Methylbutyl Acetate) | This compound |
|---|---|---|
| Molecular Formula | C₇H₁₄O₂ | C₉H₁₄D₇O₂ |
| Molecular Weight | 130.18 g/mol | ~163.3 g/mol |
| Boiling Point | 142°C | 179°C (isobutyrate higher) |
| Odor | Strong banana/pear scent | Likely milder due to isobutyrate group |
| Applications | Food flavoring, insect attractant | Research applications |
Structural Insights :
Deuterated Esters: Isopentyl Acetate-d3
| Property | Isopentyl Acetate-d3 | This compound |
|---|---|---|
| Molecular Formula | C₇H₁₁D₃O₂ | C₉H₁₄D₇O₂ |
| Molecular Weight | 133.19 g/mol | ~163.3 g/mol |
| Deuteration Sites | Methyl groups on acetate | Likely isopentyl and isobutyrate groups |
| Applications | Metabolic studies | Complex tracer studies |
Research Utility :
Other Isobutyrate Derivatives: Isobutyl Isobutyrate
| Property | Isobutyl Isobutyrate | This compound |
|---|---|---|
| Molecular Formula | C₈H₁₆O₂ | C₉H₁₄D₇O₂ |
| Molecular Weight | 144.21 g/mol | ~163.3 g/mol |
| Branching | Isobutyl group | Isopentyl group |
| Applications | Solvent, plasticizer | Specialized research |
Functional Contrast :
- Isobutyl isobutyrate’s compact structure enhances volatility, making it suitable for industrial solvents, whereas the deuterated isopentyl variant prioritizes stability in analytical settings .
Q & A
Basic Research Questions
Q. What are the optimal synthesis protocols for isopentyl isobutyrate-d7, and how do reaction conditions influence yield?
- Methodological Answer : Use Fischer esterification with deuterated reagents (e.g., D₂SO₄ as a catalyst) under reflux. Adjust molar ratios of isopentyl-d7 alcohol to isobutyric acid (1:1.2) to drive equilibrium toward ester formation. Monitor reaction progress via FT-IR for carbonyl (C=O) and ester (C-O) bond formation . Purify via liquid-liquid extraction (e.g., NaHCO₃ wash to remove excess acid) and confirm purity (>98%) using GC-MS .
Q. How can researchers validate the structural integrity and isotopic labeling of this compound?
- Methodological Answer : Combine ¹H/²H NMR to confirm deuterium incorporation at the isopentyl chain (e.g., absence of proton signals at δ 0.8–1.5 ppm). Validate isotopic purity (>99% D) using high-resolution mass spectrometry (HRMS) . Compare spectral data with non-deuterated analogs to identify shifts in molecular ion peaks (e.g., m/z +7 for d7 labeling) .
Q. What analytical techniques are critical for assessing purity and stability of this compound in storage?
- Methodological Answer : Perform accelerated stability studies under varying temperatures (4°C, 25°C) and humidity levels. Use HPLC-UV with C18 columns to detect degradation products. For long-term stability, integrate Karl Fischer titration to monitor moisture absorption, which may hydrolyze the ester .
Q. How does isotopic labeling (d7) affect the compound’s physicochemical properties compared to its non-deuterated form?
- Methodological Answer : Measure kinetic isotope effects (KIE) in reaction rates (e.g., ester hydrolysis) using deuterium-labeled vs. non-labeled compounds. Use density functional theory (DFT) simulations to predict vibrational frequency shifts in IR spectra due to C-D bonds .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. IR) for this compound be resolved?
- Methodological Answer : Cross-validate using 2D NMR techniques (HSQC, HMBC) to assign ambiguous peaks. Re-examine sample preparation (e.g., solvent deuteration in NMR) to eliminate artifacts. For IR discrepancies, compare with computational spectra generated via Gaussian software .
Q. What strategies optimize the separation of this compound from synthetic byproducts?
- Methodological Answer : Employ preparative chromatography with gradient elution (hexane:ethyl acetate). Optimize column parameters (e.g., particle size <5 µm) to resolve co-eluting byproducts. For trace impurities, use headspace GC-MS to identify volatile contaminants .
Q. How do reaction kinetics differ between deuterated and non-deuterated substrates in esterification?
- Methodological Answer : Conduct stopped-flow kinetics experiments under controlled pH and temperature. Calculate activation energy (Eₐ) differences using the Arrhenius equation. Note that C-D bonds typically exhibit slower cleavage rates (KIE ≈ 2–10) .
Q. What computational models predict the solvent effects on this compound’s reactivity?
- Methodological Answer : Apply COSMO-RS simulations to model solvation effects in polar vs. non-polar solvents. Validate predictions experimentally by measuring reaction rates in DMSO, THF, and hexane .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
